molecular formula C9H11NO4 B8026127 1-Ethoxy-2-methoxy-4-nitrobenzene

1-Ethoxy-2-methoxy-4-nitrobenzene

Cat. No. B8026127
M. Wt: 197.19 g/mol
InChI Key: YYRWHXAINWUHOK-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ethoxylation of p-chloronitrobenzene : Ethoxy-4-nitrobenzene, closely related to 1-Ethoxy-2-methoxy-4-nitrobenzene, has been synthesized using phase-transfer catalysts and ultrasound irradiation. This process demonstrates an application in organic synthesis, particularly in nucleophilic substitution reactions (Wang & Rajendran, 2007).

  • Synthesis of 4-Methoxyphenol : A method involving the synthesis of 4-methoxy-1-nitrobenzene, a derivative of the compound of interest, showcases its use in producing other commercially significant compounds (Jian, 2000).

  • Atmospheric Reactivity : Research on methoxyphenols like guaiacol (2-methoxyphenol) indicates their role in atmospheric chemistry, particularly in the formation of secondary organic aerosols and nitroguaiacols, which are relevant for understanding biomass burning emissions (Lauraguais et al., 2014).

  • Substituted Methoxybenzene Derivatives : Studies on derivatives like 1,2-dimethoxy-4-nitrobenzene have contributed to understanding their molecular structures and intermolecular interactions, which is important in materials science (Fun et al., 1997).

  • Organic Chemistry Reactions : The compound's reactivity has been explored in various reactions, such as the unconventional reaction of diazomethane with trihydroxy-nitrobenzenes, contributing to organic synthesis methodologies (Jones et al., 1977).

  • Photoreagents for Protein Crosslinking : 4-Nitrophenyl ethers, related to the compound of interest, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, showing its potential application in biochemistry (Jelenc et al., 1978).

  • Electrochemical Grafting : The electrochemical grafting process of derivatives such as 4-nitrobenzene and 4-methoxybenzene from diazonium salt solutions has been studied, indicating its use in surface chemistry and materials engineering (Rappich et al., 2006).

  • Antibacterial Studies : Bisthiourea ligands derived from methoxybenzoylthioureido-nitrobenzene have been synthesized and shown to have antibacterial activity, suggesting potential applications in medical and pharmaceutical research (Halim et al., 2012).

properties

IUPAC Name

1-ethoxy-2-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRWHXAINWUHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-methoxy-4-nitrobenzene

Synthesis routes and methods

Procedure details

Iodoethane (1.93 mL, 38.4 mmol) was added dropwise over 15 min. to a stirred mixture of 4-nitroguaiacol 1 (5.00 g, 29.6 mmol) and K2CO3 (6.21 g, 44.3 mmol) in DMF (30 ml) at 60° C. under nitrogen. After 2 h the reaction was cooled to RT and diluted with water (100 ml) and methyl tert-butyl ether (250 ml). The organic layer was washed with water (25 ml), brine (2×20 ml), dried over Na2SO4, filtered and concentrated under vacuum to afford 2-ethoxy-5-nitroanisole (5.74 g) as a pale yellow solid. mp 88-90° C. 1H NMR (DMSO-d6) δ 7.89 (dd, 1H), 7.73 (d, 1H), 7.16 (d, 1H), 4.17 (q, 2H), 3.88 (s, 3H), 1.37 (t, 3H). 13C NMR (DMSO-d6) δ 153.9, 148.6, 140.5, 117.6, 111.5, 106.4, 64.6, 55.9, 14.4. MS (ESI+) for m/z 198 [M+H]+.
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Castello, J Marquet, M Moreno-Mañas, X Sirera - Tetrahedron letters, 1985 - Elsevier
… ethers, namely il-ethoxy-l-methoxy-4-nitrobenzene, 2 (mp 98-99)14, 2-isopropoxy-1-methoxy-4-nitrobenzene, 2 (mp 77-78', Lit15 mp 83'), 1-ethoxy-2-methoxy-4-nitrobenzene, 5 (mp 85-…
Number of citations: 18 www.sciencedirect.com
M Subashini, KK Balasubramanian… - Synthetic …, 2008 - Taylor & Francis
An efficient and practical synthesis of dissymmetrical ethers of 4-nitrocatechol from 5-nitrosalicyladehyde and 2-hydroxy-5-nitroacetophenone via Baeyer–Villiger oxidation is described. …
Number of citations: 6 www.tandfonline.com

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